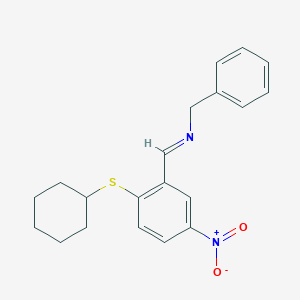
N-((2-(シクロヘキシルスルファニル)-5-ニトロフェニル)メチレン)(フェニル)メタナミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((2-(Cyclohexylsulfanyl)-5-nitrophenyl)methylene)(phenyl)methanamine” is an organic compound that features a complex structure with a cyclohexylsulfanyl group, a nitrophenyl group, and a methylene bridge connecting to a phenylmethanamine
科学的研究の応用
Chemistry
In chemistry, “N-((2-(Cyclohexylsulfanyl)-5-nitrophenyl)methylene)(phenyl)methanamine” may be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, this compound could be studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound might be explored for their potential as therapeutic agents.
Industry
In industry, such compounds could be used in the development of new materials with specific properties, such as polymers or dyes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-((2-(Cyclohexylsulfanyl)-5-nitrophenyl)methylene)(phenyl)methanamine” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Cyclohexylsulfanyl Group:
Nitration: The aromatic ring is nitrated to introduce the nitro group at the desired position.
Formation of the Methylene Bridge: The methylene bridge is formed through a condensation reaction between the nitrophenyl compound and phenylmethanamine under specific conditions, such as the presence of a base or acid catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Use of Catalysts: Catalysts such as acids or bases to facilitate the condensation reaction.
Temperature Control: Maintaining specific temperatures to ensure the stability of intermediates and the final product.
Purification Techniques: Techniques such as recrystallization or chromatography to purify the final compound.
化学反応の分析
Types of Reactions
“N-((2-(Cyclohexylsulfanyl)-5-nitrophenyl)methylene)(phenyl)methanamine” can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as hydrogen gas with a palladium catalyst for reduction reactions.
Substitution Reagents: Such as halogens or alkylating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
作用機序
The mechanism of action of “N-((2-(Cyclohexylsulfanyl)-5-nitrophenyl)methylene)(phenyl)methanamine” would depend on its specific application. For example, if it has biological activity, it might interact with specific molecular targets such as enzymes or receptors, affecting cellular pathways.
類似化合物との比較
Similar Compounds
N-((2-(Cyclohexylsulfanyl)-5-nitrophenyl)methylene)(phenyl)methanamine: can be compared with other compounds that have similar structural features, such as:
生物活性
N-((2-(Cyclohexylsulfanyl)-5-nitrophenyl)methylene)(phenyl)methanamine, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a cyclohexylsulfanyl group and a nitrophenyl moiety. Its molecular formula is C19H22N2O2S, indicating the presence of nitrogen, oxygen, and sulfur atoms which contribute to its biological activity.
Research has indicated that N-((2-(Cyclohexylsulfanyl)-5-nitrophenyl)methylene)(phenyl)methanamine exhibits various mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes such as cathepsin L, which is involved in various pathological processes including cancer progression and inflammation .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents .
Biological Activity Data
A summary of biological activities observed in various studies is presented in the following table:
Case Studies
- Anticancer Research : In a study examining the cytotoxic effects on breast cancer cell lines, N-((2-(Cyclohexylsulfanyl)-5-nitrophenyl)methylene)(phenyl)methanamine demonstrated significant apoptosis-inducing capability. This suggests its potential utility in cancer therapeutics .
- Antimicrobial Efficacy : A recent investigation into the compound's antimicrobial properties revealed that it effectively inhibited the growth of several bacterial strains, indicating its potential as a lead compound for developing new antibiotics .
- Enzyme Inhibition Studies : Further exploration into its mechanism revealed that the compound could serve as a selective inhibitor for cathepsin L, which plays a crucial role in tumor metastasis and other diseases .
特性
IUPAC Name |
N-benzyl-1-(2-cyclohexylsulfanyl-5-nitrophenyl)methanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c23-22(24)18-11-12-20(25-19-9-5-2-6-10-19)17(13-18)15-21-14-16-7-3-1-4-8-16/h1,3-4,7-8,11-13,15,19H,2,5-6,9-10,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXKLDGWLDBKCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=NCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














